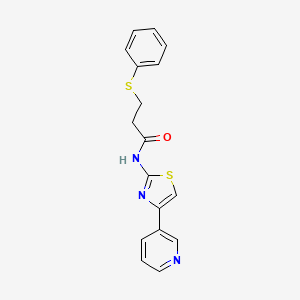

![molecular formula C22H18BrN5OS2 B11661729 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11661729.png)

2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-YL)methylidene]acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(Z)-(5-メチルチオフェン-2-イル)メチリデン]アセトヒドラジドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。トリアゾールは、多様な生物活性で知られており、医薬品化学で広く使用されています。

製法

合成経路と反応条件

2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(Z)-(5-メチルチオフェン-2-イル)メチリデン]アセトヒドラジドの合成には、通常、複数の段階が含まれます。一般的な方法の1つには、アルカリ性媒体中での4-(4-ブロモフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-チオールの適切なアルキル化剤によるS-アルキル化が含まれます。 これには、ヒドラジン誘導体との反応が続き、最終生成物が生成されます .

工業的製造方法

この化合物の工業的製造方法は、その特殊性と大規模製造よりも研究における使用のため、十分に文書化されていません。有機合成の一般的な原則、たとえば反応条件と純度の維持は適用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(5-methylthiophen-2-YL)methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium. This is followed by the reaction with hydrazine derivatives to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purity, apply.

化学反応の分析

反応の種類

酸化: この化合物は、特に硫黄原子で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。

還元: 還元反応は、トリアゾール環またはヒドラジド部分で起こり、化合物の生物活性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で使用して置換を行うことができます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成され、置換によってさまざまな官能基が分子に導入される可能性があります。

科学研究への応用

2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(Z)-(5-メチルチオフェン-2-イル)メチリデン]アセトヒドラジドには、いくつかの科学研究への応用があります。

化学: これは、より複雑な分子の合成における構成要素として使用されます。

生物学: この化合物は、潜在的な抗菌および抗真菌活性を示しており、生物学的調査の候補となっています.

医学: トリアゾールコアにより、抗炎症または抗がん特性を持つ新しい医薬品を開発する際に応用できる可能性があります.

産業: 工業的には広く使用されていませんが、その誘導体は材料科学の応用に向けて調査することができます。

科学的研究の応用

2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(5-methylthiophen-2-YL)methylidene]acetohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: While not widely used industrially, its derivatives could be explored for material science applications.

作用機序

2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(Z)-(5-メチルチオフェン-2-イル)メチリデン]アセトヒドラジドの作用機序は完全に解明されていません。 トリアゾール環とヒドラジド部分を介して、酵素や受容体などのさまざまな分子標的に相互作用すると考えられています。 これらの相互作用は、生物学的経路を阻害し、観察された生物活性を引き起こす可能性があります .

類似の化合物との比較

類似の化合物

- 2-{[5-(4-ブロモフェニル)-4-(2-メチル-2-プロペニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(3-ニトロフェニル)メチリデン]アセトヒドラジド .

- (±)-2-{[4-(4-ブロモフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-フェニル-1-エタノール .

- **2-{[5-(4-ブロモフェニル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-{(Z)-[3-(5-メチル-1,2,4-オキサジアゾール-3-イル)フェニル]メチリデン}アセトヒドラジド .

独自性

2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(Z)-(5-メチルチオフェン-2-イル)メチリデン]アセトヒドラジドを際立たせているのは、トリアゾール環とブロモフェニルおよびチオフェン部分のユニークな組み合わせです。この構造は、化学的および生物学的特性の独自のセットを提供し、研究と潜在的な治療的用途にとって貴重な化合物となっています。

類似化合物との比較

Similar Compounds

- **2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide .

- **(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol .

- **2-{[5-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(Z)-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylene}acetohydrazide .

Uniqueness

What sets 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(5-methylthiophen-2-YL)methylidene]acetohydrazide apart is its unique combination of a triazole ring with a bromophenyl and thiophene moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

特性

分子式 |

C22H18BrN5OS2 |

|---|---|

分子量 |

512.4 g/mol |

IUPAC名 |

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]acetamide |

InChI |

InChI=1S/C22H18BrN5OS2/c1-15-7-12-19(31-15)13-24-25-20(29)14-30-22-27-26-21(16-8-10-17(23)11-9-16)28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,29)/b24-13- |

InChIキー |

CXBDSIJUECEFRY-CFRMEGHHSA-N |

異性体SMILES |

CC1=CC=C(S1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |

正規SMILES |

CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

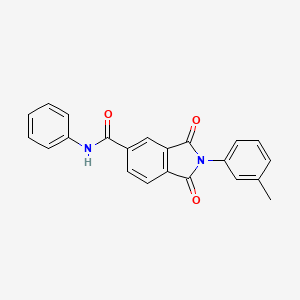

![[(5E)-5-(3-ethoxy-4-{[(3-nitrophenyl)carbonyl]oxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11661650.png)

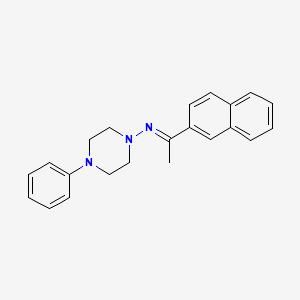

![3-(2-chlorophenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661659.png)

![(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11661675.png)

![Methyl 4-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11661694.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B11661701.png)

![N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)pyridine-3-carboxamide (non-preferred name)](/img/structure/B11661705.png)

![(5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11661711.png)

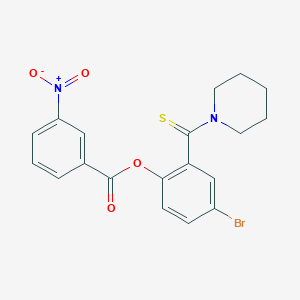

![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661723.png)

![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11661728.png)

![propyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11661731.png)